molecular formula C24H18N4O3 B11660928 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

Cat. No.: B11660928
M. Wt: 410.4 g/mol
InChI Key: LASJNALMRRKSKO-DHRITJCHSA-N
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Description

4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a pyrazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of 1,2-dihydroacenaphthylene with hydrazine hydrate under reflux conditions to form the corresponding pyrazole derivative.

    Hydrazone Formation: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to form the hydrazone linkage.

    Benzoic Acid Attachment: Finally, the hydrazone compound is coupled with 4-formylbenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzoic acid moiety.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Analytical Chemistry: Employed in analytical techniques for the detection and quantification of various substances.

Mechanism of Action

The mechanism by which 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenylacetic acid
  • 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzamide

Uniqueness

The unique combination of the benzoic acid moiety with the pyrazole ring and hydrazone linkage in 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid provides distinct chemical and biological properties

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

4-[(E)-[[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H18N4O3/c29-23(28-25-13-14-4-6-17(7-5-14)24(30)31)21-12-20(26-27-21)18-11-10-16-9-8-15-2-1-3-19(18)22(15)16/h1-7,10-13H,8-9H2,(H,26,27)(H,28,29)(H,30,31)/b25-13+

InChI Key

LASJNALMRRKSKO-DHRITJCHSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)C(=O)O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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